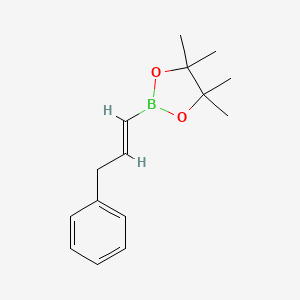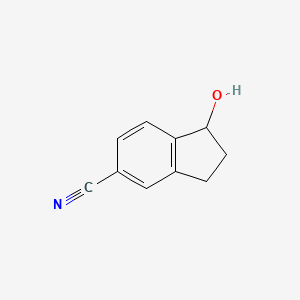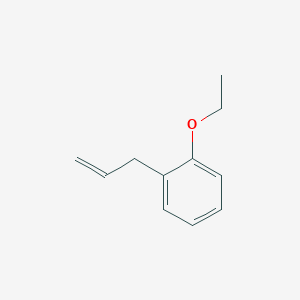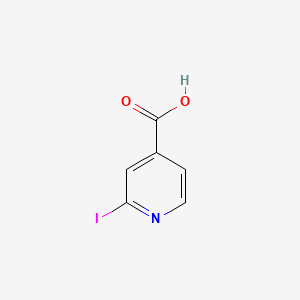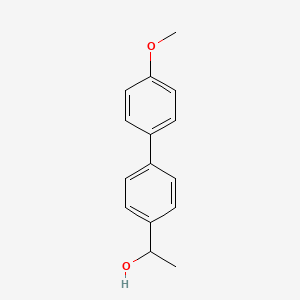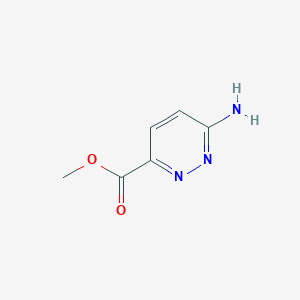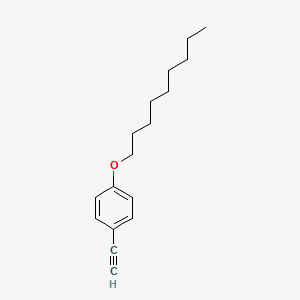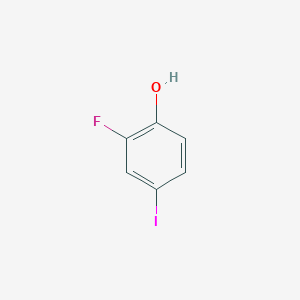
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethoxy)phenyl)methanol, also known as 4F3TM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, solvent, or catalyst in organic synthesis, as well as a starting material for the synthesis of a variety of organic molecules. In addition, 4F3TM has a number of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. This article will discuss the synthesis method of 4F3TM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Anti-Aging Agent
A derivative of “(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol” has been identified as a potential anti-aging agent . This compound, due to its superior cell accumulation, can inhibit nitric oxide (NO) production in inflammatory cell models, reduce oxidative cytotoxicity, and decrease reactive oxygen species (ROS) accumulation . It has shown promising results in reversing liver and kidney damage and protecting various organs against oxidative stress in aging mice models .
Inflammation Modulation
The same derivative has also been effective in modulating inflammation. By inhibiting NO production, it can potentially reduce the inflammatory response, which is a significant factor in chronic diseases and aging processes .
Oxidative Stress Reduction
In cellular models, this compound has demonstrated the ability to reduce oxidative stress, a key factor in the progression of various diseases, including neurodegenerative disorders . It could be a crucial step in developing treatments that target oxidative damage at the cellular level.
Soluble Epoxide Hydrolase Inhibition
Compounds containing the “(4-Fluoro-3-(trifluoromethoxy)phenyl)” group have been synthesized as inhibitors of human soluble epoxide hydrolase (sEH) . sEH is a promising target for the treatment of hypertension, certain renal pathologies, and other diseases. The inhibition of sEH can lead to therapeutic effects in these conditions.
Neuroprotection
The compound has shown potential in neuroprotective applications. It can improve pathological changes in the hippocampus and the dysfunction of the cholinergic system, which are critical areas affected in neurodegenerative diseases .
Apoptosis Regulation
By reducing the population of apoptotic cells in oxidative stress models, this compound can regulate apoptosis, which is the programmed cell death that is often dysregulated in cancer and other diseases .
Immunity Enhancement
In animal models, the compound has been shown to increase the body’s immunity, particularly in the spleen, which is vital for the body’s defense against infections and diseases .
Cellular Uptake Activity
The compound’s derivatives have been evaluated for their cellular uptake activity, which is essential for ensuring that therapeutic agents reach their target sites within the body .
Propriétés
IUPAC Name |
[4-fluoro-3-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQTYDARRPIQRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574882 |
Source


|
| Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
86256-18-0 |
Source


|
| Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


